molecular formula C13H21ClOSi B14072146 tert-Butyldimethyl(4-chlorobenzyloxy)silane CAS No. 256521-85-4

tert-Butyldimethyl(4-chlorobenzyloxy)silane

Cat. No.: B14072146
CAS No.: 256521-85-4
M. Wt: 256.84 g/mol
InChI Key: BDELLEROAYBJQQ-UHFFFAOYSA-N
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Description

Benzene, 1-chloro-4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- is a chemical compound with the molecular formula C13H21ClOSi and a molar mass of 256.84 g/mol . This compound is characterized by the presence of a benzene ring substituted with a chlorine atom and a tert-butyldimethylsilyl ether group.

Chemical Reactions Analysis

Benzene, 1-chloro-4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups under appropriate conditions.

    Oxidation Reactions: The benzyl position can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atom or reduce the benzyl group to a methyl group.

Common reagents used in these reactions include sodium hydroxide, lithium aluminum hydride, and various oxidizing agents like potassium permanganate .

Scientific Research Applications

Benzene, 1-chloro-4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- is used in various scientific research applications:

    Chemistry: It serves as a protecting group for alcohols in organic synthesis, allowing selective reactions to occur at other functional groups.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It is involved in the development of drug candidates and intermediates for medicinal chemistry.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 1-chloro-4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- involves its role as a protecting group. The tert-butyldimethylsilyl group protects the hydroxyl group from unwanted reactions during synthetic processes. The molecular targets and pathways involved depend on the specific application and the nature of the molecules being synthesized .

Properties

CAS No.

256521-85-4

Molecular Formula

C13H21ClOSi

Molecular Weight

256.84 g/mol

IUPAC Name

tert-butyl-[(4-chlorophenyl)methoxy]-dimethylsilane

InChI

InChI=1S/C13H21ClOSi/c1-13(2,3)16(4,5)15-10-11-6-8-12(14)9-7-11/h6-9H,10H2,1-5H3

InChI Key

BDELLEROAYBJQQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)Cl

Origin of Product

United States

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